molecular formula C30H46O8 B12556949 8-Hydroxyodoroside A

8-Hydroxyodoroside A

Cat. No.: B12556949
M. Wt: 534.7 g/mol
InChI Key: UZWLNBWIIKVXSW-QFUJVLJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxyodoroside A is a natural steroid compound found in the herbs of Nerium indicum. It has a molecular formula of C₃₀H₄₆O₈ and a molecular weight of 534.7 g/mol . This compound is known for its potential antitumor properties and is being studied for its biological activities and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyodoroside A involves the extraction from the herbs of Nerium indicum. The compound can be dissolved in solvents such as DMSO, pyridine, methanol, and ethanol . Specific synthetic routes and reaction conditions are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the herbs, followed by solvent extraction and purification to achieve a high-purity product (≥98%) . The compound is then packaged according to customer requirements and shipped via various couriers.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyodoroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and conditions is limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents like DMSO and ethanol . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydroxylated compounds.

Scientific Research Applications

8-Hydroxyodoroside A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxyodoroside A involves its interaction with molecular targets and pathways associated with tumor growth. The compound exerts its effects by inhibiting specific signaling pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 8-Hydroxyodoroside A include:

  • Adynerin (CAS#35109-93-4)
  • Cardenolide B-1 (CAS#1318158-89-2)
  • Dehydroadynerigenin digitaloside (CAS#52628-62-3)
  • Dehydroadynerigenin glucosyldigitaloside (CAS#144223-70-1)
  • Adynerigenin beta-neritrioside (CAS#88721-09-9)
  • Dehydroadynerigenin beta-neritrioside (CAS#143212-60-6)
  • Lanatoside B (CAS#17575-21-2)

Uniqueness

This compound is unique due to its specific hydroxylation pattern and its potent antitumor activity with minimal side effects. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

3-[(3S,5R,8S,9R,10S,13R,14R,17R)-8,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1

InChI Key

UZWLNBWIIKVXSW-QFUJVLJYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]4([C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O

Origin of Product

United States

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